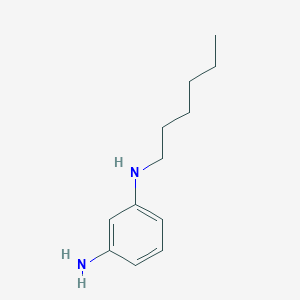

3-Amino-N-hexylaniline

Description

Contextualization of Substituted Anilines as Fundamental Building Blocks

Substituted anilines are a cornerstone of modern organic synthesis, prized for their versatility as precursors to a vast array of more complex molecules. organic-chemistry.orgrsc.orgnih.gov Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. csic.es Aniline (B41778) derivatives are particularly crucial in the construction of heterocyclic compounds, such as benzoxazoles, benzothiazoles, and benzimidazoles, which are significant scaffolds in medicinal chemistry. organic-chemistry.org The amino group on the aniline ring provides a reactive site for various transformations, enabling chemists to build molecular libraries for drug discovery and to design building blocks for materials science applications. rsc.org Methodologies have been developed to synthesize aniline derivatives under mild, catalyst-free conditions, highlighting their importance and the ongoing innovation in their use. nih.govbeilstein-journals.org The strategic use of substituted anilines allows for the creation of functionalized molecules that would be difficult to produce through other synthetic routes. nih.gov

Significance of N-Alkylation in Modulating Aniline Reactivity and Properties

The attachment of an alkyl group to the nitrogen atom of an aniline, a process known as N-alkylation, profoundly alters the parent molecule's chemical and physical properties. csic.esacs.org In 3-Amino-N-hexylaniline, the hexyl group attached to one of the amino nitrogens exemplifies this modification. N-alkylation is a key strategy for producing highly valuable organic compounds. csic.es

The introduction of an alkyl chain, such as the hexyl group, increases the steric bulk around the nitrogen atom. This can influence the selectivity of subsequent reactions. Electronically, alkyl groups are weakly electron-donating, which can increase the electron density on the nitrogen and the aromatic ring, thereby affecting the aniline's basicity and nucleophilicity. The efficiency of N-alkylation reactions can be influenced by the electronic and steric properties of substituents already present on the aniline ring. csic.es For instance, anilines with electron-donating groups tend to show higher reactivity in certain alkylation processes. csic.es

Furthermore, N-alkylation significantly impacts physical properties. The addition of a long alkyl chain, like a hexyl or hexadecyl group, increases the compound's hydrophobicity (lipophilicity). This is a critical parameter in medicinal chemistry as it affects how a potential drug molecule interacts with biological membranes. N-hexylaniline, a related monosubstituted aniline, is a liquid that is only slightly soluble in water but soluble in organic solvents. ontosight.ai

Table 1: Physicochemical Properties of N-Hexylaniline This interactive table provides key property data for N-hexylaniline, a structural component of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | ontosight.aiguidechem.com |

| Molecular Weight | 177.29 g/mol | guidechem.comsigmaaldrich.com |

| Appearance | Colorless to brown liquid | guidechem.com |

| Boiling Point | 140-146 °C at 10-15 mmHg | ontosight.aisigmaaldrich.com |

| Density | ~0.899 - 0.948 g/cm³ | ontosight.aisigmaaldrich.com |

| Refractive Index | n20/D 1.5228 | sigmaaldrich.com |

| Water Solubility | Slightly soluble | ontosight.ai |

| LogP (Octanol/Water) | 3.679 (Calculated) | chemeo.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-N-hexylbenzene-1,3-diamine |

InChI |

InChI=1S/C12H20N2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,14H,2-5,9,13H2,1H3 |

InChI Key |

OYZRRXHPABKLLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=CC(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino N Hexylaniline and Analogues

Pathways for the Formation of N-Alkylated Aniline (B41778) Frameworks

The construction of N-alkylated anilines involves the formation of a bond between the nitrogen atom of an aniline derivative and a carbon atom of an alkyl group. The primary methods to achieve this transformation include classical nucleophilic substitution, reductive amination, and advanced transition metal-catalyzed reactions.

Nucleophilic substitution is a fundamental and widely used method for the N-alkylation of anilines. In this approach, the amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (such as an alkyl bromide or iodide), which results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. youtube.com

The general reaction can be represented as: Ar-NH₂ + R-X → Ar-NH-R + HX Where Ar is an aryl group, R is an alkyl group (like hexyl), and X is a halide.

A base is typically required to neutralize the hydrogen halide (HX) produced during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. uwindsor.ca However, a significant challenge with this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired mono-alkylated product. youtube.comyoutube.com

| Parameter | Description | Significance |

| Amine Nucleophilicity | The aniline derivative acts as the nucleophile. Electron-donating groups on the aromatic ring increase nucleophilicity. | Determines the rate of reaction. |

| Alkyl Halide | The alkyl group source (e.g., 1-bromohexane (B126081) for N-hexylaniline). Primary halides are most effective. | The nature of the halide (I > Br > Cl) and the structure of the alkyl group affect reactivity. |

| Base | A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is used to scavenge the acid byproduct. | Prevents protonation of the amine, allowing the reaction to proceed to completion. |

| Solvent | Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used. | Solubilizes reactants and facilitates the substitution reaction. |

Reductive amination, also known as reductive alkylation, is a highly efficient and versatile method for synthesizing N-alkylanilines. This process involves two main steps: the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine. organic-chemistry.orgyoutube.com

For the synthesis of N-hexylaniline, aniline would be reacted with hexanal. The key advantage of this method is its high selectivity for mono-alkylation, as the resulting secondary amine does not readily react further under the same conditions. organic-chemistry.org A variety of reducing agents can be employed, each with specific advantages.

Common reducing agents include:

Sodium borohydride (NaBH₄) : A mild and selective reducing agent. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : Effective at reducing iminium ions but not carbonyls, allowing the reaction to be performed in one pot under mildly acidic conditions that favor imine formation. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) : A mild and effective reagent that has become widely used for its efficiency and broad applicability. youtube.com

Catalytic Hydrogenation (e.g., H₂/Pd/C) : A "green" alternative that uses hydrogen gas and a metal catalyst, often resulting in high yields and clean reactions. youtube.com

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines using excess formic acid and formaldehyde. wikipedia.org While not directly applicable for hexylation, it illustrates the principle of using a C1 source and a reductant to achieve N-alkylation. wikipedia.org

| Reactants | Reducing Agent | Intermediate | Product |

| Aniline + Hexanal | NaBH₃CN | Iminium ion | N-Hexylaniline |

| Aniline + Hexanal | H₂/Pd/C | Imine | N-Hexylaniline |

| Aniline + Carboxylic Acid | Phenylsilane/Zn(OAc)₂ | Amide | N-Alkylaniline |

Recent advancements have also demonstrated the use of carboxylic acids as the alkylating agent, proceeding through an amidation step followed by reduction. rsc.org

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation, offering broad substrate scope and functional group tolerance under relatively mild conditions.

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds between aryl halides (or triflates) and amines. uwindsor.caacs.orgsemanticscholar.orgresearchgate.net This reaction has become a standard procedure in both academic and industrial settings for synthesizing aniline derivatives. uwindsor.ca The catalytic cycle typically involves a palladium precursor, a suitable ligand (often a bulky, electron-rich phosphine), and a base. uwindsor.ca

The synthesis of an N-alkylaniline via this method would involve coupling an aryl halide with an alkylamine. While highly effective for aryl amines, the coupling of primary alkylamines can be challenging due to potential side reactions like β-hydride elimination. acs.org The choice of ligand is critical to ensure high selectivity and catalytic activity. acs.orgnih.gov

| Component | Role | Examples |

| Palladium Precursor | The active catalyst source. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle. | BippyPhos, tBuBrettPhos, Dialkylbiarylphosphines |

| Base | Deprotonates the amine. | t-BuONa, K₃PO₄, Cs₂CO₃ |

| Aryl Halide | The aryl source. | Aryl bromides, chlorides, or triflates |

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, represents a historically significant and continually evolving method for N-arylation. organicreactions.orgmdpi.com It is often complementary to palladium-catalyzed methods and can offer different chemoselectivity. organicreactions.org Modern protocols utilize various copper sources (e.g., CuI, Cu₂O) in combination with ligands to facilitate the reaction under milder conditions than the classical high-temperature procedures. mdpi.comresearchgate.net

These reactions are effective for coupling a wide range of nitrogen nucleophiles, including alkylamines, with aryl halides. organicreactions.org Alkylamines are generally more reactive than anilines in these systems due to their stronger coordinating ability with the copper catalyst. mdpi.com The development of ligands such as diamines and amino acids has significantly broadened the scope and utility of copper-catalyzed amination, even enabling the use of less reactive aryl chlorides. mdpi.comnih.gov

A more recent and innovative strategy for synthesizing N-alkylanilines is the nickel-catalyzed hydroamination of alkenes. ustc.edu.cnresearchgate.net This method involves the reductive coupling of a nitroarene with an alkene, providing a direct and atom-economical route to the desired product. ustc.edu.cn The reaction proceeds under mild reductive conditions and exhibits excellent ipso-selectivity, meaning the amine group is installed at the original position of the nitro group. ustc.edu.cn

This protocol allows for the rapid preparation of aromatic amines with primary and secondary alkyl groups and demonstrates good tolerance for various functional groups. ustc.edu.cnresearchgate.net The proposed mechanism involves the in situ generation of a nitrosoarene from the nitroarene, which then reacts with an alkylnickel intermediate formed from the alkene. ustc.edu.cnresearchgate.net This avoids the need to pre-form the aniline, offering a more streamlined synthesis. This hydroamination can be applied to both terminal and internal unactivated alkenes, showcasing its versatility. organic-chemistry.org

| Catalyst System | Reactants | Key Features |

| Nickel Catalyst | Nitroarene + Alkene | Mild reductive conditions, ipso-selectivity, high functional group tolerance |

Transition Metal-Catalyzed Amination Protocols

Metallaphotoredox-Catalyzed C-N Cross-Coupling Methodologies

A powerful strategy for forging carbon-nitrogen bonds is through the synergistic combination of photoredox catalysis and transition metal catalysis, known as metallaphotoredox catalysis. This approach has emerged as a mainstay in synthetic methodology, enabling the coupling of diverse nitrogen nucleophiles with aryl partners under mild conditions.

In the context of 3-Amino-N-hexylaniline synthesis, a metallaphotoredox-catalyzed C-N cross-coupling reaction could involve the coupling of an aryl halide (e.g., 3-bromoaniline (B18343) derivative) with hexylamine. These reactions often utilize an iridium-based photocatalyst in conjunction with a nickel catalyst. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, which facilitates the catalytic cycle of the nickel complex. This dual catalytic system allows for the formation of the C-N bond with high efficiency and functional group tolerance.

Mechanistic studies have revealed that these transformations can proceed through various nickel catalytic cycles, such as Ni(I)/Ni(III) pathways, which are initiated and sustained by the photoredox cycle. The choice of photocatalyst, nickel precursor, ligand, and solvent is crucial for optimizing the reaction yield and selectivity. Donor-acceptor cyanoarenes have also been explored as organic photocatalysts to replace precious metal-based ones.

| Parameter | Description | Relevance to this compound Synthesis |

| Photocatalyst | Typically an iridium complex (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6) or an organic dye. | Absorbs light and initiates the redox cycle. |

| Nickel Catalyst | A nickel salt (e.g., NiCl2) often combined with a ligand (e.g., bipyridine). | The primary catalyst for the C-N bond formation. |

| Aryl Halide | A 3-substituted aniline precursor with a halide leaving group (e.g., 3-bromo-N-protected aniline). | The aromatic fragment for the cross-coupling. |

| Amine | Hexylamine. | The alkyl fragment providing the N-hexyl group. |

| Solvent | A suitable organic solvent (e.g., DME, DMSO). | Affects solubility and reaction kinetics. |

| Light Source | Visible light (e.g., blue LEDs). | Provides the energy to excite the photocatalyst. |

Strategies for Introducing the Aromatic 3-Amino Substituent

A key structural feature of this compound is the amino group at the meta-position of the aniline ring. Several strategies can be employed to introduce this functionality.

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. This transformation is a fundamental process in organic synthesis. For the synthesis of this compound, a suitable precursor would be N-hexyl-3-nitroaniline.

The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common Catalysts for Nitro Group Reduction:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel

The reaction is usually carried out in a suitable solvent, such as ethanol or ethyl acetate, under a hydrogen atmosphere. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Alternatively, chemical reducing agents can be employed. These include:

Tin(II) chloride (SnCl2) in hydrochloric acid

Iron powder in acidic medium

Sodium borohydride (NaBH4) in the presence of a catalyst

The choice of reducing agent and conditions depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Directing group strategies offer a powerful tool for the regioselective functionalization of C-H bonds. To introduce the 3-amino substituent, a directing group can be installed on the N-hexylaniline backbone to guide the amination to the meta position.

While ortho-directed C-H functionalization is more common, methods for meta-selective amination are also being developed. These strategies often involve the use of a removable directing group that positions a transition metal catalyst in proximity to the target C-H bond. For instance, a picolinamide directing group could be used to direct a palladium-catalyzed meta-C-H amination. After the amination step, the directing group is cleaved to yield the desired 3-amino product.

Recent advancements have also explored the use of non-covalent interactions to guide meta-C-H amination, potentially offering a more versatile approach.

Convergent and Linear Synthesis Design

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient and allows for greater flexibility in creating analogues.

For this compound, a convergent approach could involve:

Preparation of the aromatic fragment: Synthesis of a suitably protected 3-aminoaniline derivative, for example, 3-bromo-N-(tert-butoxycarbonyl)aniline.

Preparation of the alkyl fragment: Hexylamine is commercially available.

Coupling of the fragments: The two fragments are then coupled using a C-N cross-coupling reaction, such as the metallaphotoredox-catalyzed method described earlier.

Deprotection: Removal of the protecting group from the amino functionality to yield the final product.

This modular approach allows for the easy variation of both the aromatic and alkyl components to generate a library of analogues.

A linear synthesis involves the sequential modification of a starting material through a series of reactions. This approach is often more straightforward to plan but can be less efficient for complex molecules.

A possible linear synthesis of this compound could start from 3-nitroaniline (B104315):

N-Alkylation: Reaction of 3-nitroaniline with a hexyl halide (e.g., 1-bromohexane) via a nucleophilic substitution reaction to form N-hexyl-3-nitroaniline. This step introduces the hexyl group.

Nitro Reduction: Reduction of the nitro group of N-hexyl-3-nitroaniline to an amino group, as described in section 2.2.1., to yield this compound.

Optimization of Reaction Parameters and Conditions

Catalyst and Ligand Screening

The selection of an appropriate catalyst and ligand system is paramount in achieving high yields and selectivity in the N-alkylation of anilines. Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, have been extensively studied for the formation of C-N bonds.

A variety of palladium precursors can be utilized, with Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and [Pd(allyl)Cl]₂ being common choices. The catalytic activity is, however, more significantly dictated by the nature of the phosphine (B1218219) ligand coordinated to the palladium center. Ligand screening is a critical step in the optimization process, as the steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

For the coupling of aryl halides with amines, bulky and electron-rich phosphine ligands have demonstrated superior performance. A study on the Buchwald-Hartwig amination of bromobenzene with various secondary amines highlighted the effectiveness of specific palladium/ligand systems. For instance, the combination of [Pd(allyl)Cl]₂ with ligands such as TrixiePhos, XPhos, and t-BuXPhos was found to be highly efficient. acs.org

Interactive Table: Catalyst and Ligand Systems for Buchwald-Hartwig Amination

| Amine | Optimal Ligand | Palladium Precursor | Conversion Rate |

|---|---|---|---|

| Carbazole (Cz) | TrixiePhos | [Pd(allyl)Cl]₂ | >95% |

| Diphenylamine (DPA) | XPhos | [Pd(allyl)Cl]₂ | >95% |

| Phenoxazine (PXZ) | XPhos | [Pd(allyl)Cl]₂ | >95% |

| Phenothiazine (PTZ) | XPhos | [Pd(allyl)Cl]₂ | >95% |

In the context of synthesizing this compound, where one of the reactants is a diamine, chemoselectivity becomes a crucial factor. The choice of catalyst and ligand can influence whether mono- or di-alkylation occurs. For the chemoselective alkylation of 1,2-phenylenediamine with alcohols, cobalt(III) complexes with N-heterocyclic carbene (NHC) ligands have been explored. rsc.org The electronic properties of the NHC ligand were found to control the selectivity between alkylation and cyclization. rsc.org

Influence of Base and Additives

The base plays a crucial role in the catalytic cycle of N-alkylation reactions. In the Buchwald-Hartwig amination, the base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include strong, non-nucleophilic bases such as sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base are important considerations. For the coupling of bromobenzene with secondary amines, strong organic bases and Cs₂CO₃ were found to be effective. acs.org Specifically, t-BuOLi was optimal with the TrixiePhos ligand, while t-BuONa was preferred with XPhos and t-BuXPhos ligands. acs.org

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a homogeneous base has also been investigated. chemrxiv.org DBU can form an ionic liquid upon protonation, which can prevent the precipitation of salts that might otherwise hinder the reaction, particularly in continuous flow systems. chemrxiv.org

Additives can also influence the outcome of the reaction. While not always necessary, they can sometimes enhance catalyst stability or activity. However, for many modern catalyst systems, the reactions can proceed efficiently without the need for additives.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound effect on the efficiency and selectivity of N-alkylation reactions. The solvent's polarity, coordinating ability, and boiling point are all critical factors.

For the Buchwald-Hartwig amination, non-polar aprotic solvents are generally favored. Toluene and 1,4-dioxane are commonly employed and have been shown to be effective. acs.orgacsgcipr.org In a screening of solvents for the coupling of bromobenzene with secondary amines, toluene was identified as the optimal choice, leading to conversion rates of over 95%. acs.org 1,4-Dioxane also provided satisfactory results. acs.org In contrast, polar aprotic solvents like THF, acetonitrile, NMP, and DMF have been reported to result in lower conversions in some systems. rsc.org

The effect of solvent on reaction efficiency is summarized in the table below based on a specific study. acs.org

Interactive Table: Effect of Solvent on Buchwald-Hartwig Amination Conversion

| Solvent | Conversion Rate (%) |

|---|---|

| Toluene | >95 |

| 1,4-Dioxane | 80-95 |

| Tetrahydrofuran (THF) | <10 |

| Acetonitrile | <10 |

Interestingly, in some instances, aqueous or alcoholic solvents have been found to be effective, particularly within a temperature range of 70–100 °C. rsc.org However, in alcoholic solvents, there is a risk of forming alkoxy byproducts. rsc.org

Regioselectivity and Stereoselectivity Control in Synthesis

When synthesizing analogues of this compound, particularly from substituted phenylenediamines, regioselectivity is a key challenge. The two amino groups on the aromatic ring may exhibit different reactivities, leading to a mixture of products. Controlling which amino group undergoes alkylation is crucial for obtaining the desired isomer.

The regioselectivity of N-alkylation can be influenced by several factors, including:

Steric Hindrance: A bulky alkylating agent or a sterically demanding substituent on the aniline ring can direct the alkylation to the less hindered amino group.

Electronic Effects: The electronic properties of substituents on the aromatic ring can alter the nucleophilicity of the amino groups. Electron-donating groups can enhance the reactivity of a nearby amino group, while electron-withdrawing groups can decrease it.

Protecting Groups: A common strategy to achieve regioselectivity is to temporarily protect one of the amino groups. This allows for the selective alkylation of the unprotected amine, followed by the removal of the protecting group.

Catalyst Control: As mentioned earlier, the choice of catalyst and ligand can influence the regioselectivity of the reaction. rsc.org

In the context of 1,2-phenylenediamine, controlling the reaction conditions can lead to either selective mono-N-alkylation or the formation of cyclized products like benzimidazoles. rsc.org For instance, a cobalt(III)-NHC catalyst system demonstrated the ability to selectively produce N-alkylated products by carefully tuning the ligand structure. rsc.org

Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the molecule is achiral. However, if chiral starting materials are used or if chiral centers are introduced in the synthesis of analogues, then controlling the stereochemistry becomes important. This can be achieved through the use of chiral catalysts, auxiliaries, or resolving agents. For instance, enantioselective N-alkylation of indole derivatives has been achieved using a dinuclear zinc-ProPhenol complex, affording high enantiomeric ratios. nih.gov While not directly applicable to aniline, this demonstrates the principle of achieving stereocontrol in N-alkylation reactions.

Reactivity and Chemical Transformations of 3 Amino N Hexylaniline

Reactivity of the Aromatic Ring System

The presence of two strong electron-donating groups, the primary amino (-NH₂) and the secondary N-hexylamino (-NHR) groups, renders the aromatic ring of 3-Amino-N-hexylaniline highly activated towards electrophilic attack. ucalgary.cabyjus.com Conversely, the electron-rich nature of the ring makes it generally unreactive towards nucleophilic aromatic substitution unless specific modifications are made.

Electrophilic Aromatic Substitution Patterns and Directing Effects

Both the primary amino group and the N-hexylamino group are powerful activating groups in electrophilic aromatic substitution (SEAr) reactions. ucalgary.cachemistrysteps.com They donate electron density to the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orgrsc.org This donation of electron density is most effective at the ortho and para positions relative to each substituent. scispace.com

In this compound, the two amino groups are situated meta to each other. Their directing effects are therefore additive, strongly activating the positions ortho and para to each group. The positions on the ring are numbered as follows for clarity: the carbon with the N-hexylaniline group is C1, and the carbon with the primary amino group is C3.

-NH-hexyl group (at C1): Directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para).

-NH₂ group (at C3): Directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).

As a result, positions 2, 4, and 6 are all strongly activated. Position 2 is ortho to both groups, position 4 is ortho to the -NH-hexyl group and para to the -NH₂ group, and position 6 is para to the -NH-hexyl group and ortho to the -NH₂ group. This makes the molecule exceptionally reactive, and reactions like bromination may proceed rapidly even without a catalyst, potentially leading to polysubstitution. ucalgary.ca

Under strongly acidic conditions, such as in nitration or sulfonation reactions, the basic amino groups can be protonated to form anilinium ions (-NH₂⁺-hexyl and -NH₃⁺). pearson.com These protonated groups are strongly deactivating and meta-directing due to their positive charge and inductive electron withdrawal. pearson.comyoutube.com This would direct substitution to position 5, which is meta to both groups. Control of pH is therefore crucial in determining the outcome of electrophilic substitution.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Relation to -NH-hexyl (C1) | Relation to -NH₂ (C3) | Combined Effect (Neutral Conditions) | Combined Effect (Acidic Conditions) |

| 2 | ortho | ortho | Strongly Activated | Deactivated |

| 4 | ortho | para | Strongly Activated | Deactivated |

| 5 | meta | meta | Weakly Activated | Activated (Meta-directing) |

| 6 | para | ortho | Strongly Activated | Deactivated |

Nucleophilic Aromatic Substitution with Appropriate Substituents

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.org The aromatic ring of this compound is highly electron-rich due to the two amino groups, making it inherently resistant to attack by nucleophiles.

For SNAr to occur on this molecule, it would first need to be chemically modified. For example, if the molecule were nitrated and a leaving group were introduced, it could then become a substrate for nucleophilic attack. Another pathway for nucleophilic substitution on an aromatic ring involves the formation of a diazonium salt, which can then be displaced by a variety of nucleophiles in an SN1-type mechanism. fishersci.se This is discussed in section 3.2.2.

Functionalization of the Primary Aromatic Amino Group (-NH₂)

The primary amino group is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation and Sulfonylation Reactions

Both the primary and secondary amino groups in this compound can undergo acylation with reagents like acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to form sulfonamides. However, the primary amino group is generally more reactive than the secondary N-hexylamino group, primarily due to reduced steric hindrance. This difference in reactivity allows for a degree of chemoselectivity.

By carefully controlling reaction conditions (e.g., using one equivalent of the acylating or sulfonylating agent at low temperatures), it is often possible to selectively functionalize the primary amino group.

Acylation: Reaction with a reagent such as acetyl chloride would preferentially yield N-(3-(hexylamino)phenyl)acetamide.

Sulfonylation: Reaction with a reagent like benzenesulfonyl chloride would preferentially yield N-(3-(hexylamino)phenyl)benzenesulfonamide.

Acylation is also a common strategy to protect the amino group and moderate its activating effect during electrophilic aromatic substitution. libretexts.org The resulting amide is still an ortho, para-director but is less activating than the free amino group, which can help prevent polysubstitution. ucalgary.ca

Diazotization and Subsequent Transformations (e.g., coupling reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). researchgate.net The secondary N-hexylamino group does not undergo this reaction.

The resulting diazonium salt, 3-(hexylamino)benzenediazonium chloride, is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. libretexts.org

Furthermore, diazonium salts are electrophiles and can attack activated aromatic rings in azo coupling reactions to form brightly colored azo compounds. wikipedia.org In a reaction mixture, the newly formed 3-(hexylamino)benzenediazonium salt could couple with an unreacted molecule of this compound. The coupling would be directed to the activated positions (2, 4, or 6) of the this compound molecule. It is also known that N-alkyl anilines can initially react with diazonium salts at the nitrogen atom to form a triazene, which is often the kinetically favored product. stackexchange.comechemi.com This N-coupled product can sometimes rearrange to the more thermodynamically stable C-coupled azo compound. stackexchange.comechemi.com

Condensation Reactions, including Schiff Base Formation

The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nanobioletters.cominternationaljournalcorner.com This reaction typically involves heating the amine and the carbonyl compound, often with azeotropic removal of the water that is formed as a byproduct. The secondary amino group does not participate in this reaction.

The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. This transformation is a versatile method for protecting the primary amino group or for synthesizing more complex molecular architectures. semanticscholar.org

Table 2: Comparison of Reactivity of Amino Groups in this compound

| Reaction Type | Primary Amino Group (-NH₂) | Secondary N-hexylamino Group (-NH-hexyl) | Expected Outcome |

| Acylation | Highly Reactive | Reactive | Preferential reaction at -NH₂ |

| Sulfonylation | Highly Reactive | Reactive | Preferential reaction at -NH₂ |

| Diazotization | Reactive | Unreactive | Forms diazonium salt at -NH₂ position |

| Schiff Base Formation | Reactive | Unreactive | Forms imine with aldehydes/ketones |

Transformations Involving the Secondary Amine (N-hexyl) Group

The secondary amine in this compound is a nucleophilic center and can participate in several reactions typical of secondary alkylamines.

The secondary amine of this compound can undergo further alkylation to form a tertiary amine. This reaction typically involves the treatment with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The primary amino group can also react, leading to a mixture of products. Selective N-alkylation of the secondary amine can be challenging and may require specific reaction conditions or protecting group strategies.

Similarly, arylation of the secondary amine can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with the amine. This reaction would lead to the formation of a tertiary amine with two aryl substituents and one alkyl substituent on the nitrogen atom. The success of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Table 1: Potential Further Alkylation and Arylation Reactions of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl iodide (CH₃I) | 3-Amino-N-hexyl-N-methylaniline | N-Alkylation |

| This compound | Benzyl bromide (C₆H₅CH₂Br) | 3-Amino-N-benzyl-N-hexylaniline | N-Alkylation |

| This compound | Phenyl bromide (C₆H₅Br) | 3-Amino-N-hexyl-N-phenylaniline | N-Arylation (Buchwald-Hartwig) |

The secondary amine of this compound can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. upc.eduresearchgate.netscispace.com This reaction, often carried out in the presence of a base like pyridine or triethylamine, results in the formation of an N-acyl derivative. For instance, reaction with acetyl chloride would yield N-(3-amino-phenyl)-N-hexyl-acetamide. The primary amino group can also be acylated, and controlling the selectivity can be a synthetic challenge.

Similarly, the formation of sulfonamides can be achieved by reacting this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. chemrxiv.orgresearchgate.net This reaction would produce the corresponding N-sulfonyl derivative, a functional group of significant importance in medicinal chemistry.

Table 2: Potential Amide and Sulfonamide Formation Reactions of this compound

| Reactant | Reagent | Product | Functional Group Formed |

| This compound | Acetyl chloride (CH₃COCl) | N-(3-amino-phenyl)-N-hexyl-acetamide | Amide |

| This compound | Benzoyl chloride (C₆H₅COCl) | N-(3-amino-phenyl)-N-hexyl-benzamide | Amide |

| This compound | p-Toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl) | N-(3-amino-phenyl)-N-hexyl-4-methyl-benzenesulfonamide | Sulfonamide |

Ring-Closing and Heterocycle Formation Reactions

The presence of two amino groups on the benzene ring in this compound offers the potential for the synthesis of various nitrogen-containing heterocyclic systems.

The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) or glycerol in the presence of an oxidizing agent (Skraup synthesis). chemrxiv.orgacs.org While this compound is a substituted aniline (B41778), the meta-disposition of the amino groups does not favor the direct formation of a fused pyridine ring to form a quinoline structure under classical conditions. However, with appropriate reactants and reaction pathways, the formation of other heterocyclic systems is conceivable.

The Friedländer synthesis, another method for quinoline synthesis, typically requires an ortho-aminoaryl aldehyde or ketone, which is not the case for this compound. acs.orgnih.govrsc.orgnih.govwhiterose.ac.uk

The formation of pyrimidine rings generally involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment (like urea or guanidine). While this compound does not directly provide this fragment, it could potentially be a precursor to a molecule that does, or it could be incorporated into a pyrimidine ring through a multi-step synthesis. bohrium.comresearchgate.net For instance, one of the amino groups could react to form an enamine, which could then undergo cyclization with a suitable reagent.

Polymerization and Oligomerization Capabilities

Aniline and its derivatives are well-known for their ability to undergo oxidative polymerization to form conducting polymers. The presence of two amino groups and an alkyl substituent in this compound suggests that it could also serve as a monomer for polymerization or oligomerization.

The oxidative polymerization of anilines can be achieved chemically (e.g., using ammonium (B1175870) persulfate) or electrochemically. chemrxiv.orgacs.org The polymerization of N-alkylanilines has been studied, and it is known that the presence of an alkyl group on the nitrogen atom can influence the polymerization process and the properties of the resulting polymer. acs.org The hexyl group in this compound would likely increase the solubility of the resulting polymer in organic solvents but may also introduce steric hindrance that could affect the polymerization rate and the polymer's final structure and conductivity.

The polymerization of phenylenediamines can lead to the formation of polymers with interesting properties, such as thermal stability and redox activity. whiterose.ac.uk The polymerization of this compound could potentially proceed through the coupling at the positions ortho and para to the primary amino group, as well as through the nitrogen of the primary amino group, leading to a complex, possibly branched or cross-linked, polymer structure. The N-hexyl group would remain as a substituent on the polymer backbone, influencing its morphology and properties.

Table 3: Potential Polymerization Products of this compound

| Monomer | Polymerization Method | Potential Polymer Structure | Potential Properties |

| This compound | Oxidative Polymerization | Poly(this compound) | Soluble in organic solvents, electroactive, potentially lower conductivity compared to polyaniline |

| This compound | Electrochemical Polymerization | Film of Poly(this compound) on electrode surface | Redox-active, potential for sensor applications |

Computational and Theoretical Investigations of 3 Amino N Hexylaniline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are powerful tools for predicting the geometric, electronic, and energetic properties of molecules. These computational methods solve the Schrödinger equation, or its approximations, to model molecular behavior at the atomic and electronic levels. For a molecule like 3-Amino-N-hexylaniline, these techniques can elucidate its stable conformations, reactivity, and spectroscopic properties without the need for empirical data.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. mdpi.commolfunction.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than other high-level methods while often providing highly accurate results.

A typical DFT study of this compound would involve selecting a functional and a basis set. The functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), approximates the exchange-correlation energy—the most complex component of the molecule's total energy. The basis set (e.g., 6-31G*, 6-311++G(d,p), or cc-pVDZ) is a set of mathematical functions used to build the molecular orbitals. mdpi.com Larger basis sets provide more accurate descriptions but require greater computational resources.

The primary outputs of a DFT calculation on this compound would include:

Optimized Molecular Geometry: The calculation would determine the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Thermodynamic Properties: Energies such as the total electronic energy, enthalpy, and Gibbs free energy would be calculated, allowing for the prediction of the molecule's stability.

Vibrational Frequencies: These calculations can predict the molecule's infrared (IR) and Raman spectra, which arise from the vibrations of its chemical bonds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. While DFT is technically a form of ab initio calculation, the term is often used to refer more specifically to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

These methods can be more accurate than DFT for certain systems or properties but are also significantly more computationally demanding. An ab initio study of this compound, if performed, would likely be used to benchmark or validate results from DFT calculations, especially for properties where DFT functionals are known to have limitations.

Electronic Structure and Reactivity Descriptors

Beyond geometric and energetic information, computational methods provide a suite of descriptors that explain a molecule's electronic character and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net It focuses on the two most important molecular orbitals:

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons. A higher HOMO energy level suggests a better electron donor. thaiscience.info

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the molecule's ability to accept electrons. A lower LUMO energy level indicates a better electron acceptor. thaiscience.info

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical descriptor of molecular stability and reactivity. materialsciencejournal.org

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the analysis would reveal the spatial distribution of these orbitals. The HOMO would likely be localized on the electron-rich aniline (B41778) ring and the amino groups, while the LUMO might be distributed more across the aromatic system. This information helps predict how the molecule will interact with other reagents.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.40 | Indicates chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Regions of most positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, making them sites for protonation or interaction with electrophiles. Positive potential (blue) would be expected around the amine hydrogens, while the hexyl chain would exhibit a more neutral (green) potential.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive, localized picture of chemical bonding. wisc.edu It provides a description that aligns with the familiar Lewis structure concepts of lone pairs, core orbitals, and bonding/antibonding orbitals.

Key insights from an NBO analysis of this compound would include:

Hybridization and Bonding: It details the hybridization of atomic orbitals that form specific bonds (e.g., C-N, C-C, N-H).

Charge Transfer and Delocalization: NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals (like a lone pair or a bonding orbital) to unoccupied "acceptor" orbitals (typically antibonding orbitals). This is expressed as a stabilization energy, E(2).

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Namino | π(Cring-Cring) | 35.5 |

| LP(1) Nhexyl | σ(Cring-H) | 4.8 |

| σ(C-H) | σ*(C-C) | 2.1 |

LP = Lone Pair; σ = antibonding sigma orbital; π* = antibonding pi orbital.*

Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) Analyses

The Atoms in Molecules (AIM) theory, a cornerstone of quantum chemistry, provides a rigorous framework for analyzing the electron density distribution within a molecule to define atomic properties and characterize chemical bonds and other interactions. wikipedia.org Similarly, Non-Covalent Interaction (NCI) analysis is a powerful tool for visualizing and understanding weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial in determining molecular conformation and reactivity. nih.govresearchgate.net

For this compound, these analyses would be instrumental in characterizing the intramolecular interactions. A key feature of this molecule is the potential for intramolecular hydrogen bonding between the amino group at the meta position and the secondary amine of the N-hexyl group. AIM analysis would identify a bond critical point (BCP) between the hydrogen of the 3-amino group and the nitrogen of the N-hexylamino group, or vice-versa. The properties of this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of this interaction.

NCI analysis, which is based on the electron density and its reduced density gradient, would visually represent these intramolecular interactions. An NCI plot would likely show a surface between the two amino groups, colored to indicate the type and strength of the interaction. A blue or green surface would suggest a stabilizing hydrogen bond, while a red surface would indicate steric repulsion.

Table 1: Predicted AIM and NCI Parameters for Intramolecular Interactions in this compound

| Interaction Type | Predicted Electron Density (ρ) at BCP (a.u.) | Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | NCI Plot Surface Color |

| Intramolecular H-bond (N-H···N) | 0.01 - 0.03 | Positive | Green to Blue |

| van der Waals (hexyl chain) | < 0.01 | Positive | Green |

Note: The values in this table are hypothetical and based on typical ranges for the specified interactions in similar molecular systems.

Prediction of Molecular Properties and Reactivity Parameters

Computational models are invaluable for predicting a range of molecular properties and reactivity parameters, offering insights that can guide experimental work.

Quantification of Molecular Basicity (pKa) through Computational Models

The basicity of the two amino groups in this compound is a key determinant of its chemical behavior. Computational methods, such as those based on density functional theory (DFT) coupled with a continuum solvation model, can provide reliable predictions of pKa values. The pKa of an amine is related to the Gibbs free energy change of its protonation.

The aniline moiety's basicity is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The presence of a second amino group at the meta position will influence the basicity of both nitrogens. The N-hexyl group, being an electron-donating group, is expected to slightly increase the basicity of the secondary amine. Computational models would calculate the proton affinity of each nitrogen atom to predict the respective pKa values.

Computational Determination of Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity indices are crucial for understanding a molecule's reactivity in polar reactions. bch.rorsc.orgugent.beresearchgate.netnih.gov These indices can be calculated using conceptual DFT, which relates them to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The nucleophilicity index (N) quantifies the electron-donating ability of a molecule. For this compound, with its two electron-rich amino groups, a relatively high nucleophilicity index is expected. The electrophilicity index (ω) measures the ability of a molecule to accept electrons. The presence of the electron-donating amino and N-hexyl groups would likely result in a lower electrophilicity index for the molecule as a whole. Local electrophilicity and nucleophilicity indices can also be calculated to identify the most reactive sites within the molecule.

Table 2: Predicted Reactivity Indices for this compound

| Index | Predicted Value (eV) | Interpretation |

| Global Nucleophilicity (N) | 3.5 - 4.5 | Strong Nucleophile |

| Global Electrophilicity (ω) | 0.8 - 1.2 | Moderate Electrophile |

Note: These values are hypothetical and represent a plausible range for a molecule with these functional groups.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry can predict the preferred sites of reaction (regioselectivity) and the spatial arrangement of the products (stereoselectivity). For electrophilic aromatic substitution reactions on this compound, the two amino groups are strong activating, ortho- and para-directing groups. Computational methods, such as calculating the Fukui functions or mapping the electrostatic potential, can predict the most likely positions for electrophilic attack on the aromatic ring. The positions ortho and para to the 3-amino group, and to a lesser extent, the N-hexylamino group, would be identified as the most nucleophilic.

Stereoselectivity would be relevant in reactions involving the chiral centers that could be formed, for instance, upon addition to the amino groups or the aromatic ring. Molecular mechanics or DFT calculations could be used to determine the relative energies of different stereoisomeric transition states and products, thereby predicting the most favored stereochemical outcome.

Conformational Analysis and Potential Energy Surface (PES) Scans

The flexible N-hexyl chain and the rotational freedom around the C-N bonds mean that this compound can exist in numerous conformations. libretexts.orgunacademy.comslideshare.net Conformational analysis aims to identify the most stable, low-energy conformers. This is typically achieved by performing a systematic or stochastic search of the conformational space using molecular mechanics or quantum mechanical methods.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles. scispace.comreadthedocs.iouni-muenchen.deresearchgate.netq-chem.com For this compound, a PES scan could be performed by systematically rotating the dihedral angles of the N-hexyl chain and the C-N bonds to map out the energy landscape and identify the global and local energy minima, which correspond to the stable conformers.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. acs.orgbohrium.comresearchgate.netnih.govrsc.org An MD simulation of this compound, either in the gas phase or in a solvent, would involve solving Newton's equations of motion for the atoms in the molecule.

These simulations can reveal how the molecule moves, vibrates, and changes its conformation over time. For instance, an MD simulation could show the flexibility of the N-hexyl chain and the frequency and duration of intramolecular hydrogen bonding between the two amino groups. Furthermore, simulations in different solvents could provide insights into how the solvent environment affects the molecule's conformation and dynamics. By analyzing the trajectory of an MD simulation, various properties such as radial distribution functions and root-mean-square deviations can be calculated to provide a detailed picture of the dynamic behavior of this compound at the atomic level.

Theoretical Prediction of Spectroscopic Signatures (e.g., IR, UV-Vis spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, offering insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are commonly employed to calculate the theoretical vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra of chemical compounds. These theoretical predictions are invaluable for assigning experimental spectral bands and understanding the electronic and structural characteristics of the molecule.

For aniline and its derivatives, computational methods have been successfully used to predict their spectroscopic properties. Theoretical IR spectra are typically generated by calculating the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. These calculated frequencies can be correlated with experimental IR spectra to assign specific peaks to molecular motions such as N-H stretching, C-N stretching, and aromatic ring vibrations.

Similarly, theoretical UV-Vis spectra are predicted by calculating the energies of electronic transitions between molecular orbitals, most notably the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These calculations yield the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

However, a comprehensive search of scientific literature and chemical databases did not yield specific studies containing theoretically predicted IR or UV-Vis spectral data for this compound. While the methodologies for such predictions are well-established and have been applied to a wide array of similar aniline derivatives, the specific computational investigation and the resulting detailed data tables for this compound are not available in the reviewed literature. The generation of such data would necessitate a dedicated computational study involving geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) for the IR spectrum, and subsequent TD-DFT calculations for the UV-Vis spectrum. Without such a study, a detailed, data-driven analysis for this specific compound cannot be provided.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy for Proton Environment Assessment

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 3-Amino-N-hexylaniline, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the two amine groups, and the protons of the N-hexyl chain.

Expected ¹H NMR Spectral Data for this compound:

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.0-7.5 ppm). Due to the meta-substitution pattern of the two amino groups, a complex splitting pattern is expected. The electronic effects of the primary amino (-NH₂) and the secondary N-hexylamino (-NH-hexyl) groups would influence the chemical shifts of the four aromatic protons.

Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would likely appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Hexyl Chain Protons: The aliphatic protons of the hexyl group would appear in the upfield region of the spectrum (typically δ 0.8-3.5 ppm). The terminal methyl (CH₃) group would be a triplet, while the methylene (B1212753) (CH₂) groups would show more complex splitting patterns (e.g., triplets, multiplets) based on their position relative to the nitrogen atom and adjacent methylene groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.0 - 7.5 | Multiplet |

| -NH- (sec-amine) | Variable (broad) | Singlet |

| -NH₂ (pri-amine) | Variable (broad) | Singlet |

| N-CH₂- (hexyl) | ~3.1 | Triplet |

| -(CH₂)₄- (hexyl) | 1.2 - 1.7 | Multiplet |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Spectral Data for this compound:

Aromatic Carbons: Six signals would be expected for the benzene ring carbons, appearing in the downfield region (typically δ 110-150 ppm). The carbons directly attached to the nitrogen atoms (C-1 and C-3) would be significantly influenced by the electron-donating nature of the amino groups and would have distinct chemical shifts from the other four aromatic carbons.

Hexyl Chain Carbons: The six carbon atoms of the hexyl chain would produce six distinct signals in the upfield region (typically δ 14-45 ppm). The carbon atom directly bonded to the nitrogen (N-C) would be the most deshielded of the aliphatic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N (C1, C3) | 140 - 150 |

| Aromatic C-H | 100 - 130 |

| N-CH₂- (hexyl) | ~44 |

| -CH₂- (hexyl, C2) | ~32 |

| -CH₂- (hexyl, C3) | ~27 |

| -CH₂- (hexyl, C4) | ~29 |

| -CH₂- (hexyl, C5) | ~23 |

Advanced 2D NMR Techniques (e.g., HSQC, COSY, HMBC) for Signal Assignment

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the hexyl chain and to help assign the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning each proton signal to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing long-range connectivity, for instance, linking the N-CH₂ protons of the hexyl group to the C-1 carbon of the aromatic ring, thus confirming the N-alkylation site.

Specialized NMR for Heteronuclei (e.g., ¹⁹F NMR for fluorinated derivatives)

Should fluorinated derivatives of this compound be synthesized, ¹⁹F NMR spectroscopy would be a critical analytical tool. As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is highly sensitive. It provides information on the chemical environment of each unique fluorine atom in the molecule, and fluorine-proton or fluorine-carbon coupling can give further structural insights. No information regarding fluorinated derivatives of this compound is currently available in scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₂H₂₀N₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂ |

| Calculated Exact Mass [M] | 192.1626 |

The analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Expected fragmentation could include the loss of the hexyl chain or parts of it, providing evidence for the N-hexyl substitution.

Hyphenated Techniques (e.g., LC-MS) for Purity and Identification

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the purity assessment and unequivocal identification of synthesized compounds like this compound. This method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry.

In a typical workflow, a crude or purified sample of this compound is separated using a reversed-phase HPLC column (e.g., a C18 column). The separation is based on the differential partitioning of the analyte and impurities between the non-polar stationary phase and a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. lcms.cz While TFA is common in HPLC with UV detection, formic acid is often preferred for LC-MS applications as it is less likely to cause signal suppression in the mass spectrometer. lcms.cz

As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. An electrospray ionization (ESI) source is commonly used for molecules like this compound, as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺. For this compound (molar mass: 192.30 g/mol ), the expected [M+H]⁺ ion would be observed at a mass-to-charge ratio (m/z) of approximately 193.31. The high resolution and accuracy of modern mass spectrometers allow for the confirmation of the elemental composition.

The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all detected peaks. Identification is confirmed by matching the retention time and the measured m/z value of the molecular ion with that of a known standard. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of daughter ions that serves as a structural fingerprint.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is indispensable for identifying the various functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. nih.gov The IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key functional groups: a primary aromatic amine, a secondary N-alkylaniline moiety, a disubstituted aromatic ring, and a saturated alkyl chain.

The N-H stretching region is particularly informative. The primary amino (-NH₂) group will typically show two distinct bands corresponding to asymmetric and symmetric stretching vibrations, while the secondary amine (N-H) of the hexylamino group will exhibit a single, generally weaker, stretching band. spectroscopyonline.com The aliphatic hexyl group is identified by its characteristic C-H stretching vibrations, which occur at frequencies below 3000 cm⁻¹. libretexts.orglibretexts.org In contrast, the aromatic C-H stretches appear at frequencies just above 3000 cm⁻¹. libretexts.org The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending bands in the fingerprint region.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine | N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium | |

| Secondary Aromatic Amine | N-H Stretch | ~3400 | Medium-Weak |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| C=C Ring Stretch | 1620-1580 & 1525-1475 | Medium-Strong | |

| C-H Out-of-Plane Bend | 900-675 | Strong | |

| Alkyl Chain (Hexyl) | C-H Asymmetric Stretch | ~2955 | Strong |

| C-H Symmetric Stretch | ~2860 | Strong | |

| C-H Bend (Scissoring) | ~1465 | Medium |

Raman Spectroscopy (if applicable)

Raman spectroscopy is a complementary vibrational technique to IR. While IR spectroscopy measures absorption of light, Raman measures inelastic scattering. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be highly applicable.

The symmetric "breathing" mode of the aromatic ring, which is often weak in the IR spectrum, typically produces a very strong signal in the Raman spectrum. The C=C stretching bands of the benzene ring would also be prominent. Aliphatic and aromatic C-H stretching vibrations are also readily observed. The technique can provide confirmatory data for the functional groups identified by IR, with the relative intensities of the bands offering additional structural insight. For instance, the symmetric SO₃⁻ stretching mode in taurine (B1682933) gives a relatively weak band in its Raman spectrum. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons associated with chromophores. The this compound molecule contains a substituted benzene ring, which acts as a chromophore.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. libretexts.org

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. libretexts.org

n → π transitions:* These lower-energy transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms' lone pairs into a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions. youtube.com

The presence of two electron-donating amino groups (the primary -NH₂ and the secondary -NHC₆H₁₃) on the benzene ring acts as powerful auxochromes. These groups shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene. This is due to the delocalization of the nitrogen lone-pair electrons into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org For comparison, the related compound 3-nitroaniline (B104315) exhibits a λ_max around 358 nm due to the electronic interplay between the amino and nitro groups. nist.gov The replacement of the electron-withdrawing nitro group with an electron-donating hexylamino group in this compound would significantly alter the electronic transitions, likely resulting in absorption maxima at different, shorter wavelengths characteristic of di-substituted anilines.

Chromatographic Techniques for Separation and Purity Analysis

Gas Chromatography (GC) for Reaction Yield and Regioselectivity Determination

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. It is exceptionally well-suited for monitoring the synthesis of this compound, allowing for the determination of both reaction yield and regioselectivity.

To determine the reaction yield , a known amount of an internal standard—a non-reactive compound not present in the reaction mixture—is added to an aliquot of the crude product. The mixture is then analyzed by GC. The detector response (peak area) for this compound is compared to that of the internal standard. By using a pre-determined response factor, the exact quantity of the product can be calculated, and thus the reaction yield can be accurately determined.

Regioselectivity is a critical aspect of the synthesis, as reactions on a substituted benzene ring can often produce a mixture of ortho, meta, and para isomers. In the synthesis of this compound (the meta isomer), the formation of 2-Amino-N-hexylaniline (ortho) and 4-Amino-N-hexylaniline (para) is possible. These isomers, having different polarities and boiling points, can be effectively separated using a GC column with an appropriate stationary phase (e.g., a mid-polarity phase like DB-17 or HP-50+). Each isomer will have a distinct retention time, allowing for their separation and quantification. researchgate.net The regioselectivity of the reaction is determined by comparing the peak area of the desired meta isomer to the peak areas of any undesired ortho and para isomers. For example, GC-MS analysis of the related compound N-Hexyl-2-nitroaniline can be used to identify it based on its mass spectrum. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-N-hexylaniline |

| 4-Amino-N-hexylaniline |

| 3-nitroaniline |

| N-Hexyl-2-nitroaniline |

| Taurine |

| Acetonitrile |

| Methanol |

| Formic acid |

| Trifluoroacetic acid |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds. In the case of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method for determining its purity and identifying any potential impurities. This method separates compounds based on their hydrophobicity.

A typical RP-HPLC setup for the analysis of aromatic amines like this compound would involve a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the effective separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light.

The purity of a this compound sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, which could be starting materials, byproducts of the synthesis, or degradation products.

Illustrative HPLC Purity Assessment of a this compound Sample:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Hypothetical Purity Analysis Results:

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.5 | Impurity 1 (e.g., Aniline) |

| 2 | 8.2 | 99.2 | This compound |

| 3 | 11.7 | 0.3 | Impurity 2 (e.g., byproduct) |

Chiral HPLC for Enantiomeric Excess Determination (if applicable)

As this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral HPLC is a critical technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in fields such as pharmaceuticals, where the different enantiomers of a compound can have distinct biological activities.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. Another class of CSPs effective for the separation of primary amines are crown ethers.

The mobile phase in chiral HPLC is typically a non-polar solvent system, such as a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol. The choice of the specific CSP and mobile phase composition is crucial for achieving optimal separation of the enantiomers.

Illustrative Chiral HPLC Method for this compound:

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Hypothetical Enantiomeric Excess Determination:

| Enantiomer | Retention Time (min) | Area (%) |

| (R)-3-Amino-N-hexylaniline | 12.3 | 2.5 |

| (S)-3-Amino-N-hexylaniline | 14.8 | 97.5 |

| Enantiomeric Excess (ee) | 95.0% |

Other Characterization Methods (e.g., X-ray Diffraction for solid-state structure, if crystalline)

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.